molecular formula C17H26N2O4 B248283 N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No.: B248283
M. Wt: 322.4 g/mol
InChI Key: UZGUNDTXQXDRMA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, a propionamide chain, and a dimethyl-morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves multiple steps:

    Formation of the Phenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.

    Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acylation: The resulting amine is then acylated with a propionyl chloride derivative to form the propionamide.

    Morpholine Introduction: Finally, the dimethyl-morpholinyl group is introduced via a nucleophilic substitution reaction, often using dimethylamine and morpholine under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.

Major Products

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical tool.

    Material Science: Exploring its properties for use in organic electronics or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Receptor Binding: Acting as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Signal Transduction: Modulating intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxy-phenyl)-3-(morpholin-4-yl)-propionamide: Lacks the dimethyl substitution on the morpholine ring.

    N-(3,5-Dimethoxy-phenyl)-3-(piperidin-4-yl)-propionamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of both methoxy groups and the dimethyl-morpholinyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)6-5-17(20)18-14-7-15(21-3)9-16(8-14)22-4/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20)

InChI Key

UZGUNDTXQXDRMA-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC

solubility

34.3 [ug/mL]

Origin of Product

United States

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